molecular formula C20H17BrN2O3 B11557759 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

Cat. No.: B11557759
M. Wt: 413.3 g/mol
InChI Key: YHBTXVZRDXJRTG-WSDLNYQXSA-N
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Description

2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of bromine, methoxy, phenoxy, and naphthylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 4-methoxyphenol to form 2-bromo-4-methoxyphenol.

    Acetohydrazide Formation: The phenoxy intermediate is then reacted with chloroacetyl chloride to form 2-(2-bromo-4-methoxyphenoxy)acetohydrazide.

    Condensation Reaction: The final step involves the condensation of the acetohydrazide with naphthaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Condensation Reactions: The hydrazide group can participate in further condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic semiconductors or other advanced materials.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxyacetophenone
  • 4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 2-Bromo-4-methoxyphenol

Uniqueness

2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of bromine, methoxy, phenoxy, and naphthylidene groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17BrN2O3

Molecular Weight

413.3 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H17BrN2O3/c1-25-17-8-9-19(18(21)11-17)26-13-20(24)23-22-12-14-6-7-15-4-2-3-5-16(15)10-14/h2-12H,13H2,1H3,(H,23,24)/b22-12+

InChI Key

YHBTXVZRDXJRTG-WSDLNYQXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC3=CC=CC=C3C=C2)Br

Origin of Product

United States

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